4-(2-Formylphenoxy)but-2-enenitrile
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Overview
Description
4-(2-Formylphenoxy)but-2-enenitrile is an organic compound with the molecular formula C11H9NO2. It features a formyl group attached to a phenoxy group, which is further connected to a but-2-enenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Formylphenoxy)but-2-enenitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-formylphenol with 4-bromobut-2-enenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Formylphenoxy)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(2-Carboxyphenoxy)but-2-enenitrile.
Reduction: 4-(2-Formylphenoxy)but-2-enamine.
Substitution: Depending on the nucleophile, various substituted phenoxy derivatives can be formed.
Scientific Research Applications
4-(2-Formylphenoxy)but-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenoxy)but-2-enenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Chlorophenyl)-2-[(2-formylphenoxy)methyl]prop-2-enenitrile: Similar structure with a chlorophenyl group instead of a phenoxy group.
(Z)-2-Butenenitrile: Similar nitrile group but lacks the formyl and phenoxy groups.
Uniqueness
4-(2-Formylphenoxy)but-2-enenitrile is unique due to the presence of both a formyl group and a nitrile group attached to a phenoxy moiety.
Properties
CAS No. |
83611-33-0 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(2-formylphenoxy)but-2-enenitrile |
InChI |
InChI=1S/C11H9NO2/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-6,9H,8H2 |
InChI Key |
WIGXEQHDWXIUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC=CC#N |
Origin of Product |
United States |
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